molecular formula C8H10BrN B1440677 2-Bromo-4-methylbenzylamine CAS No. 865718-75-8

2-Bromo-4-methylbenzylamine

Cat. No.: B1440677
CAS No.: 865718-75-8
M. Wt: 200.08 g/mol
InChI Key: CUAWKONXRGUEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylbenzylamine is an organic compound with the molecular formula C8H10BrN It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fourth position

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the derivatization of carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). It interacts with enzymes and proteins involved in the tricarboxylic acid (TCA) cycle, facilitating the detection and quantification of TCA intermediates . The compound forms stable amide bonds with carboxylic acids, enhancing the sensitivity and specificity of analytical methods.

Cellular Effects

In cellular systems, this compound influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression by interacting with key regulatory proteins. The compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. The compound’s bromine atom plays a crucial role in these interactions, providing a unique reactivity profile . Changes in gene expression induced by this compound are likely mediated through its effects on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance metabolic activity and improve the efficiency of biochemical assays. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a small increase in dosage leads to a significant change in biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the TCA cycle. It can alter metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . The compound’s interactions with cofactors and other small molecules further influence its metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzylamine typically involves the bromination of 4-methylbenzylamine. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylbenzylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methylbenzylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-4-methylbenzylamine.

    Oxidation: Products include imines or nitriles.

    Reduction: The major product is 4-methylbenzylamine.

Scientific Research Applications

2-Bromo-4-methylbenzylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Analytical Chemistry: It serves as a derivatization reagent for the analysis of carboxylic acids in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

Comparison with Similar Compounds

    4-Bromo-N-methylbenzylamine: Similar structure but with a methyl group on the nitrogen atom.

    2-Bromo-4-chlorobenzylamine: Similar structure with an additional chlorine atom.

    4-Methylbenzylamine: Lacks the bromine substitution.

Uniqueness: 2-Bromo-4-methylbenzylamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

(2-bromo-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAWKONXRGUEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693583
Record name 1-(2-Bromo-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865718-75-8
Record name 1-(2-Bromo-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methylbenzylamine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.